(4-Amino-phenyl)-(2,6-dimethyl-morpholin-4-yl)-methanone
Description
Properties
IUPAC Name |
(4-aminophenyl)-(2,6-dimethylmorpholin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-7-15(8-10(2)17-9)13(16)11-3-5-12(14)6-4-11/h3-6,9-10H,7-8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSBDRQBCCVQBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-Amino-phenyl)-(2,6-dimethyl-morpholin-4-yl)-methanone, often referred to as a morpholine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as a versatile building block in the synthesis of various organic compounds and has shown promise in therapeutic applications, particularly in oncology and other disease treatments.
Chemical Structure and Properties
The compound features a morpholine ring substituted at the 4-position with an amino group and a phenyl group at the 1-position. This specific arrangement contributes to its biological activity by enabling interactions with various biomolecular targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of morpholine derivatives, including this compound. For instance, one study demonstrated that related compounds induced apoptosis in cancer cell lines by arresting the cell cycle at specific phases. The mechanism involved modulation of pro-apoptotic and anti-apoptotic proteins, leading to mitochondrial dysfunction and activation of caspases .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| IMB-1406 | 6.92 - 8.99 | Induces apoptosis via S-phase arrest |
| Compound 4 | 57.22 | Binds to farnesyltransferase receptor |
| This compound | TBD | TBD |
Interaction with Biomolecules
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activities or receptor functions, which are crucial for therapeutic effects .
Study on Apoptotic Mechanisms
In a study examining the effects of similar morpholine derivatives on HepG2 cells, it was found that these compounds could significantly increase the levels of Bax (a pro-apoptotic protein) while downregulating Bcl-2 (an anti-apoptotic protein). This shift in protein expression led to enhanced apoptosis rates in treated cells .
Molecular Docking Studies
Molecular docking simulations have suggested that this compound may bind effectively to various targets such as farnesyltransferase, which plays a role in cancer cell proliferation. The binding affinities observed indicate potential for further development as an anticancer agent .
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
Research indicates that compounds similar to (4-Amino-phenyl)-(2,6-dimethyl-morpholin-4-yl)-methanone exhibit promising anticancer properties. For instance, derivatives of morpholine have been studied for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. A notable study demonstrated that morpholine derivatives can inhibit protein tyrosine kinases (PTKs), which are crucial in cancer cell signaling .
1.2 Neurological Disorders
The compound has shown potential in treating neurological disorders. Morpholine derivatives have been investigated for their neuroprotective effects and their ability to modulate neurotransmitter systems, particularly in conditions like Alzheimer's disease and other forms of dementia . These studies suggest that the compound may help ameliorate cognitive deficits associated with these disorders.
Chemical Synthesis
2.1 Synthesis of Azo Dyes
The compound serves as a precursor in the synthesis of azo dyes, which are widely used in textiles and food industries. The presence of the amino group allows for electrophilic substitution reactions, making it an ideal candidate for creating vibrant dye compounds .
2.2 Development of New Therapeutics
The versatility of this compound extends to its role in developing new therapeutic agents. It can be modified to enhance its biological activity or reduce toxicity, making it a valuable scaffold in medicinal chemistry .
Table 1: Summary of Research Findings on this compound Applications
Comparison with Similar Compounds
a. (4-Amino-phenyl)-morpholin-4-yl-methanone (CAS 51207-86-4)
b. (2,6-Dimethyl-morpholin-4-yl)-(1-methyl-4-nitro-1H-pyrazol-5-yl)-methanone (CAS 512826-79-8)
- Structure: Replaces the 4-aminophenyl group with a nitro-substituted pyrazole ring.
- Properties: Molecular weight: 280.29 g/mol . Functional groups: Nitro (-NO₂) enhances electrophilicity, contrasting with the nucleophilic amine (-NH₂) in the target compound.
- Key Differences :
Amino-Substituted Methanones
a. Bis[4-(dimethylamino)phenyl]methanone (MG degradation intermediate)
- Structure: Two dimethylaminophenyl groups attached to a methanone core.
- Properties: Molecular weight: 296.38 g/mol . Cytotoxicity: Non-toxic after biodegradation, unlike malachite green (LC₅₀: 28.9 µg/mL) .
- Key Differences: Dimethylamino (-N(CH₃)₂) groups increase hydrophobicity compared to the primary amine (-NH₂) in the target compound. Symmetric structure may enhance crystallinity, as inferred from SHELX refinement trends ().
b. (4-Amino-phenyl)[4-(methylamino)phenyl]methanone
- Structure : Mixed primary and secondary amine substituents.
- Properties :
- Key Differences :
Halogen- and Heterocycle-Substituted Methanones
a. (4-Bromo-2,6-difluorophenyl)(morpholino)methanone (CAS 1000068-46-1)
b. (2,6-Dimethyl-morpholin-4-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone (CAS 477847-65-7)
- Structure : Thiadiazole ring replaces the phenyl group.
- Properties :
- Key Differences :
Structural and Functional Analysis
Steric and Electronic Effects
- This could stabilize specific conformations in solution or solid states .
- The primary amine (-NH₂) on the phenyl ring offers hydrogen-bond donor capacity, contrasting with morpholine’s lone oxygen acceptor. This duality may facilitate interactions in catalytic or biological systems .
Spectroscopic and Crystallographic Trends
- NMR shifts for morpholine-containing methanones () suggest that substituents on the phenyl ring (e.g., -NH₂) significantly alter chemical environments. For example, the -NH₂ group in the target compound may cause downfield shifts in ¹H NMR compared to halogenated analogs .
- Crystallographic data from SHELX-refined structures () indicate that dimethyl-substituted morpholines often exhibit tighter packing due to van der Waals interactions, which could influence melting points .
Data Tables
Table 1. Physicochemical Properties of Selected Methanones
Preparation Methods
Formation of 2,6-Dimethylmorpholine-4-carbonyl Intermediate
The 2,6-dimethylmorpholine core is synthesized via cyclization of 2-(2,6-dimethylamino)ethanol with chloroacetyl chloride under alkaline conditions. This reaction proceeds through nucleophilic substitution, where the ethanolamine derivative reacts with chloroacetyl chloride to form the morpholine ring. Key parameters include:
-
Temperature control : Maintained at 38–43°C to prevent side reactions.
-
pH regulation : Sodium hydroxide (45%) ensures a pH of 12–12.5, optimizing reaction kinetics.
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Stoichiometry : A 3:1 molar ratio of chloroacetyl chloride to ethanolamine maximizes ring closure efficiency.
The resultant 2,6-dimethylmorpholine-4-carbonyl chloride is isolated via distillation and characterized by NMR (δ 3.4–3.6 ppm, morpholine protons) and IR (C=O stretch at 1,710 cm).
Nitrophenyl Ketone Formation
Coupling of 4-Nitrophenyl to Morpholine Carbonyl
The morpholine carbonyl chloride undergoes Friedel-Crafts acylation with nitrobenzene, though limited by the nitro group’s deactivating effect. To circumvent this, a two-step approach is employed:
-
Protection-directing strategy : Introduce a methoxy group via O-methylation of 4-nitrobenzene, enabling electrophilic acylation at the para position.
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Acylation : React 4-nitroanisole with 2,6-dimethylmorpholine-4-carbonyl chloride in the presence of AlCl, yielding (4-methoxy-phenyl)-(2,6-dimethyl-morpholin-4-yl)-methanone.
Demethylation : The methoxy group is converted to hydroxyl using BBr, followed by nitration with concentrated HNO/HSO at −5°C to introduce the nitro group.
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Acylation | AlCl, 0°C, 2 h | 78 | 95 |
| Nitration | HNO/HSO, −5°C | 65 | 92 |
Catalytic Hydrogenation to Aminophenyl Derivative
Reduction of Nitro Group
The nitro intermediate is reduced to the amine using hydrogen gas (5 bar) over palladium-on-carbon (5% Pd/C) in ethanol at 80°C. Critical factors include:
-
Solvent selection : Ethanol enhances hydrogen solubility and prevents over-reduction.
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Catalyst loading : 5 wt% Pd/C achieves complete conversion within 1 hour.
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Workup : Filtration and crystallization from acetone/water (1:3) yield the pure amine.
Analytical Data :
-
HPLC : >99% purity (C18 column, acetonitrile/water gradient).
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NMR (DMSO-): δ 6.7 ppm (aromatic protons), δ 3.1–3.3 ppm (morpholine methyl groups).
Scalability and Industrial Adaptations
Continuous-Flow Hydrogenation
Recent advancements employ continuous-flow reactors to enhance throughput. Key benefits include:
Byproduct Management
-
N-Oxide formation : Suppressed by maintaining reaction pH < 7.0.
-
Palladium leaching : <0.1 ppm residual metal achieved via chelating resins.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Batch hydrogenation | High purity | Long reaction time |
| Continuous flow | Scalability | Higher upfront cost |
| Nitro precursor route | Avoids Friedel-Crafts | Requires protective groups |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (4-amino-phenyl)-(2,6-dimethyl-morpholin-4-yl)-methanone, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthesis typically involves coupling a substituted benzoyl chloride with a morpholine derivative. For example, analogous compounds (e.g., bromo-trifluoromethylphenyl morpholinyl methanones) are synthesized via nucleophilic acyl substitution using dichloromethane or tetrahydrofuran as solvents and a base like triethylamine to facilitate deprotonation . Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for benzoyl chloride:morpholine) are critical for minimizing by-products. Purification via column chromatography with ethyl acetate/hexane gradients (20–50%) is recommended .
Q. How can researchers validate the purity and structural integrity of this compound during synthesis?
- Methodological Answer : Thin-layer chromatography (TLC) with UV visualization is used for real-time monitoring. Confirmatory analyses include:
- NMR Spectroscopy : H and C NMR to verify aromatic proton environments (δ 6.5–7.5 ppm for the 4-aminophenyl group) and morpholine methyl signals (δ 1.2–1.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water mobile phases (60:40) to assess purity (>95%) .
Q. What analytical techniques are suitable for characterizing the compound’s physical properties?
- Methodological Answer :
- Melting Point Analysis : Differential scanning calorimetry (DSC) to determine melting range (e.g., 150–160°C for morpholinyl methanones) .
- Solubility Profiling : Test in polar (water, ethanol) and non-polar solvents (DMSO, DCM) to guide formulation studies .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound, and what insights does it provide for structure-activity relationships (SAR)?
- Methodological Answer : Single-crystal X-ray diffraction reveals bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding between the amino group and morpholine oxygen). For example, similar morpholinyl methanones exhibit planar aromatic systems with a 15–20° tilt relative to the morpholine ring, influencing π-π stacking in biological targets . Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXTL software are standard .
Q. What strategies are effective for analyzing contradictory bioactivity data across different assay systems?
- Methodological Answer :
- Assay Validation : Compare results across enzymatic (e.g., kinase inhibition) and cellular (e.g., cytotoxicity) assays. For example, discrepancies in IC values may arise from differences in membrane permeability or off-target effects .
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO >0.1% can alter protein binding) .
Q. How can computational modeling predict the compound’s interaction with pharmacological targets, such as kinases or GPCRs?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding poses. The morpholine oxygen often forms hydrogen bonds with catalytic lysine residues (e.g., in PI3Kδ), while the 4-aminophenyl group occupies hydrophobic pockets .
- Molecular Dynamics Simulations : AMBER or GROMACS to assess binding stability over 100-ns trajectories, focusing on RMSD (<2 Å) and binding free energy (MM/PBSA) .
Q. What experimental approaches elucidate degradation pathways under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B guidelines) conditions. Monitor via LC-MS to identify degradants (e.g., oxidation of the morpholine ring to N-oxide) .
- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze using UPLC-QTOF-MS/MS for Phase I/II metabolites .
Data Analysis and Interpretation
Q. How should researchers address variability in biological replicate data during pharmacological profiling?
- Methodological Answer :
- Normalization : Use Z-score or log2 transformation for high-throughput screening data.
- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates .
Q. What statistical methods are appropriate for correlating structural modifications with activity trends?
- Methodological Answer :
- QSAR Modeling : Partial least squares (PLS) regression with descriptors like logP, polar surface area, and Hammett constants. For morpholinyl derivatives, a positive correlation between lipophilicity (clogP 2–3) and blood-brain barrier penetration is observed .
- Cluster Analysis : Hierarchical clustering of IC values across analogs to identify critical substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
